
(S)-tert-Butyl 3-(3,4-dichlorophenyl)-1-hydroxypropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropan-2-yl chain, which is further substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate typically involves the following steps:
Formation of the Hydroxypropan-2-yl Intermediate: The initial step involves the preparation of the hydroxypropan-2-yl intermediate. This can be achieved through the reaction of an appropriate epoxide with a nucleophile under basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The hydroxypropan-2-yl intermediate is then reacted with a 3,4-dichlorophenyl halide in the presence of a base to introduce the 3,4-dichlorophenyl group.
Carbamate Formation: The final step involves the reaction of the resulting intermediate with tert-butyl isocyanate to form the desired tert-butyl carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce the dichlorophenyl group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a deoxygenated product.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .
- Employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with biologically active molecules.
- Studied for its role in the synthesis of bioactive compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The 3,4-dichlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within target molecules, leading to increased specificity and potency.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another related compound with similar protecting group properties.
Benzyl carbamate: Used as a protecting group but with different stability and removal conditions.
Uniqueness:
- The presence of the 3,4-dichlorophenyl group in tert-Butyl (S)-(1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl)carbamate imparts unique chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
- The combination of the hydroxypropan-2-yl chain and the carbamate group provides versatility in chemical modifications and applications.
Properties
Molecular Formula |
C14H19Cl2NO3 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m0/s1 |
InChI Key |
IJGQDOXDMWLOHD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)Cl)Cl)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




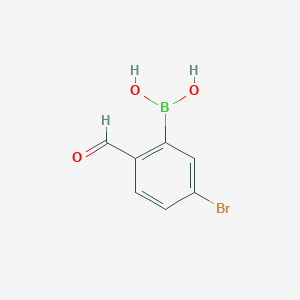
![methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate](/img/structure/B13356622.png)
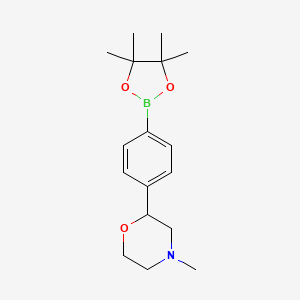
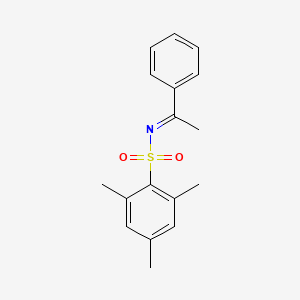
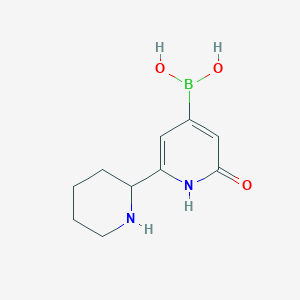
![Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
![Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356651.png)
![3-{2-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13356655.png)
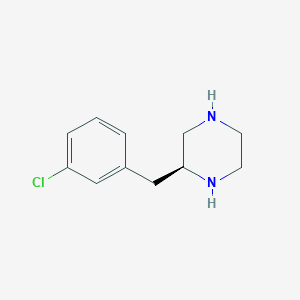
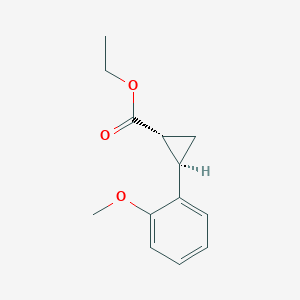
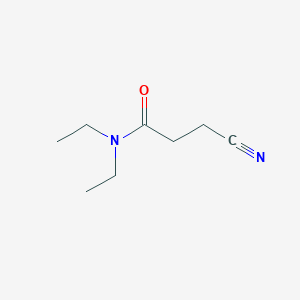
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B13356681.png)
